molecular formula C16H22O3 B061235 Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate CAS No. 162734-50-1

Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate

Cat. No.: B061235
CAS No.: 162734-50-1
M. Wt: 262.34 g/mol
InChI Key: HPMDZCHEUROWRD-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-5-(4-propylphenyl)pentanoate is a chemical compound with the molecular formula C16H22O3 and a molecular weight of 262.348 g/mol . This compound is known for its unique structure, which includes an ethyl ester group and a ketone functional group attached to a pentanoate chain with a propyl-substituted phenyl ring. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-oxo-5-(4-propylphenyl)pentanoate typically involves the esterification of 5-oxo-5-(4-propylphenyl)pentanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of Ethyl 5-oxo-5-(4-propylphenyl)pentanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-5-(4-propylphenyl)pentanoate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, alcohols

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Amides, other esters

Scientific Research Applications

Ethyl 5-oxo-5-(4-propylphenyl)pentanoate is utilized in various scientific research fields, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the development of new materials with specific properties.

    Biological Studies: Researchers use it to study biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of Ethyl 5-oxo-5-(4-propylphenyl)pentanoate involves its interaction with specific molecular targets and pathways. The ketone and ester functional groups allow it to participate in various biochemical reactions, influencing cellular processes and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of the research.

Comparison with Similar Compounds

Ethyl 5-oxo-5-(4-propylphenyl)pentanoate can be compared with other similar compounds, such as:

    Ethyl 5-oxo-5-phenylpentanoate: Lacks the propyl group on the phenyl ring, resulting in different chemical and physical properties.

    Ethyl 5-oxo-5-(4-methylphenyl)pentanoate: Contains a methyl group instead of a propyl group, affecting its reactivity and applications.

    Ethyl 5-oxo-5-(4-ethylphenyl)pentanoate: Has an ethyl group on the phenyl ring, leading to variations in its chemical behavior.

The uniqueness of Ethyl 5-oxo-5-(4-propylphenyl)pentanoate lies in its specific substitution pattern, which imparts distinct properties and reactivity compared to its analogs.

Properties

IUPAC Name

ethyl 5-oxo-5-(4-propylphenyl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-3-6-13-9-11-14(12-10-13)15(17)7-5-8-16(18)19-4-2/h9-12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMDZCHEUROWRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)CCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645851
Record name Ethyl 5-oxo-5-(4-propylphenyl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162734-50-1
Record name Ethyl 5-oxo-5-(4-propylphenyl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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